2-(4-Nitrophenyl)isoindolin-1-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97166-80-8 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C14H11N3O2/c15-14-13-4-2-1-3-10(13)9-16(14)11-5-7-12(8-6-11)17(18)19/h1-8,15H,9H2 |
InChI Key |
KAXPDKKGSXBIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Elucidation and Comprehensive Spectroscopic Analysis of 2 4 Nitrophenyl Isoindolin 1 Imine
Advanced Spectroscopic Techniques for Chemical Structure Confirmation
Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
Further research or the original synthesis and characterization of 2-(4-Nitrophenyl)isoindolin-1-imine would be required to produce the data necessary to write the requested article.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
No published single-crystal X-ray diffraction data for this compound could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Molecular Conformation, Tautomeric Forms, and Dihedral Angles
Without experimental crystallographic data, a definitive analysis of the molecular conformation, the existence of tautomeric forms in the solid state, and specific dihedral angles for this compound cannot be conducted.
Investigation of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, C-H···π Interactions)
A detailed investigation of intermolecular forces such as hydrogen bonding and C-H···π interactions within the crystal lattice of this compound is contingent upon the availability of its crystal structure, which is currently not published. While related structures containing imine and nitro-phenyl groups exhibit such interactions, specific details for this compound are unknown.
Comparative Analysis of Solution-State and Solid-State Conformations
A comparative study of the conformational properties of this compound in solution versus the solid state cannot be performed. Such an analysis requires data from both solution-state techniques (like NMR spectroscopy) and solid-state techniques (like X-ray diffraction). nih.gov
Theoretical and Computational Chemistry Studies of 2 4 Nitrophenyl Isoindolin 1 Imine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
No published DFT calculations specifically for 2-(4-Nitrophenyl)isoindolin-1-imine were identified. Such studies would typically provide insights into the electronic structure and optimized geometry of the molecule.
Information regarding the quantum-chemical property prediction and geometry optimization of this compound is not available in the searched scientific literature. This type of analysis would normally involve using computational methods to predict the molecule's three-dimensional shape and electronic properties.
There are no available studies on the energy differences and stability of potential tautomers or conformers of this compound. This analysis is crucial for understanding the relative stability of different molecular forms.
Force Field and Molecular Mechanics (MM2, OPLS) Simulations for Conformational Analysis
Specific force field or molecular mechanics (MM2, OPLS) simulations focused on the conformational analysis of this compound have not been reported in the available literature. These simulations are used to explore the different spatial arrangements of a molecule and their corresponding energies.
Investigation of Intramolecular Interactions and Tautomerism through Computational Models
A detailed computational investigation into the intramolecular interactions and potential tautomerism of this compound is not found in the public literature. Imines with adjacent hydrogen atoms can exhibit imine-enamine tautomerism, and computational models are often employed to study the thermodynamics and kinetics of such processes. researchgate.net However, specific findings for the title compound are absent.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline States
No Hirshfeld surface analysis has been published for this compound. This technique is used to analyze intermolecular interactions in the crystalline state by mapping properties onto a molecular surface. While studies on similar molecules, such as other nitrophenyl derivatives, utilize this method to understand packing arrangements and contact contributions, data for this compound is unavailable. nih.govresearchgate.net
Computational Mechanistic Investigations of Reaction Pathways
There are no computational studies in the searched literature that investigate the reaction pathways involving this compound. Such research would provide mechanistic insights into its formation or subsequent reactions.
Transition State Characterization and Reaction Coordinate Analysis
No published research articles were found that detail the transition state characterization or reaction coordinate analysis for any reaction involving this compound. Such studies would typically involve high-level quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures, and to map the energy profile along the reaction pathway. Without these specific computational investigations, no data can be presented.
Prediction and Rationalization of Stereochemical Outcomes
There is no available literature that discusses the prediction and rationalization of stereochemical outcomes for reactions producing or involving this compound. This type of analysis would require computational modeling to explore different stereoisomeric pathways, calculate their relative activation energies, and predict the most likely product distribution. In the absence of such studies, no information on the stereochemistry of this compound can be provided.
Reactivity and Derivatization of 2 4 Nitrophenyl Isoindolin 1 Imine
Transformations of the Isoindolin-1-imine Core
The fundamental isoindolin-1-imine structure can be readily modified through common chemical reactions, altering its properties and creating new derivatives.
Hydrolysis Reactions to Isoindolin-1-ones
The imine functionality of 2-(4-nitrophenyl)isoindolin-1-imine is susceptible to hydrolysis, a reaction that converts the imine group into a carbonyl group, yielding the corresponding isoindolin-1-one (B1195906). This transformation is typically facilitated by the presence of water and an acid catalyst. masterorganicchemistry.com The general mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the imine carbon to form a tetrahedral carbinolamine intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of the 4-nitroaniline (B120555) moiety results in the formation of 2-(4-nitrophenyl)isoindolin-1-one. masterorganicchemistry.com
This reaction is a common and predictable transformation for imines, effectively converting them back to their ketone or aldehyde analogues. masterorganicchemistry.com The synthesis of isoindolin-1-ones is of significant interest due to their presence in many biologically active compounds and natural products. clockss.org
Table 1: Hydrolysis of this compound
| Reactant | Product | Reagents |
|---|
Oxidation Reactions to Oxaziridine Derivatives
The carbon-nitrogen double bond of the imine group can be oxidized to form a three-membered ring containing oxygen, known as an oxaziridine. The oxidation of imines with reagents such as peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or dimethyldioxirane (B1199080) (DMD) can lead to the formation of nitrones or oxaziridines. rsc.org In the case of this compound, oxidation would yield the corresponding spiro-oxaziridine derivative. This reaction provides a pathway to novel heterocyclic systems with potential applications stemming from the strained three-membered ring. The presence of C-aryl substituents on the imine can facilitate the oxidation process. rsc.org
Table 2: Oxidation of this compound
| Reactant | Product | Typical Oxidizing Agent |
|---|
Synthesis of Extended Conjugated Systems from Isoindolin-1-imines
Beyond simple core transformations, this compound is a key precursor for constructing larger, π-conjugated macrocyclic structures, which are of great interest for their unique photophysical and electronic properties.
Self-Condensation Reactions to Benzo-Fused Azadipyrromethene Chromophores
Azadipyrromethenes are nitrogen-containing analogues of dipyrromethenes and serve as the core structure for highly fluorescent dyes like aza-BODIPYs. This compound can undergo a self-condensation reaction, where two molecules react to form a larger, benzo-fused azadipyrromethene. This dimerisation creates a planar, conjugated system that is the foundation for more complex dyes. These azadipyrromethene ligands can subsequently be complexed with various metals. rsc.org
Precursor Role in the Formation of Porphyrin and Subphthalocyanine Derivatives
Perhaps one of the most significant applications of isoindolin-1-imine derivatives is their role as precursors in the synthesis of porphyrinoid macrocycles. Specifically, they have been used to create hybrid structures that lie between subphthalocyanines and subporphyrins. nih.govnih.gov A versatile, single-step synthetic method uses a preformed aminoisoindolene, such as this compound, which provides a bridging methine unit in a mixed condensation with phthalonitrile (B49051). nih.govnih.govresearchgate.netdntb.gov.uacolab.ws
When reacted with phthalonitrile in the presence of a boron template, such as trialkoxyborates or boron trichloride, the aminoisoindolene incorporates into the macrocycle to form Boron Subphthalocyanine-Subporphyrin systems, also known as Boron Subtribenzodiazaporphyrins (SubTBDAPs). nih.govresearchgate.net This method allows for the controlled formation of diverse and functionally complex systems with intense absorption and emission properties. nih.govnih.gov
Table 3: Synthesis of Boron Subtribenzodiazaporphyrin (SubTBDAP)
| Precursors | Template/Reagent | Product |
|---|
Generation of Aza-BODIPY Type Compounds
Aza-BODIPY (Boron-dipyrromethene) dyes are renowned for their sharp absorption bands, high fluorescence quantum yields, and excellent chemical stability. nih.gov The benzo-fused azadipyrromethene ligand, formed from the self-condensation of this compound as described in section 5.2.1, is the direct precursor to a corresponding aza-BODIPY compound.
The final step in the synthesis involves the complexation of this azadipyrromethene ligand with a boron source. rsc.org Typically, the ligand is treated with boron trifluoride etherate (BF₃·OEt₂) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine. nih.gov This reaction coordinates the boron atom to the nitrogen atoms of the ligand, forming the characteristic stable, six-membered ring and yielding a highly fluorescent, benzo-fused aza-BODIPY dye.
Cycloaddition and Annulation Reactions Leading to Novel Heterocycles
Cycloaddition and annulation reactions are powerful tools for constructing complex polycyclic frameworks from relatively simple precursors. The unique structural and electronic properties of this compound make it an excellent candidate for such transformations, enabling access to novel heterocyclic skeletons with potential biological and material applications.
The dibenzo[b,d]azepine core is a privileged scaffold found in numerous biologically active compounds. The transformation of the five-membered isoindoline (B1297411) ring into this seven-membered system represents a synthetically valuable ring expansion strategy. While direct ring expansion of this compound is not extensively documented, several methodologies applied to related structures suggest plausible routes.
One such approach involves a catalyst-free ring expansion domino reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes, using air as a green oxidant, to produce dibenzo[b,d]azepines. rsc.org This method's potential could be explored for isoindoline derivatives. Another strategy is the two-carbon ring expansion of isatin, which yields a functionalized dibenzo[b,d]azepin-6-one scaffold. rsc.org Furthermore, copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations of 2′-vinyl-biaryl-2-imines have proven effective in synthesizing dibenzo[b,d]azepines with high stereoselectivity. nih.gov These methods highlight the potential for developing synthetic pathways from isoindolin-1-imines to the larger, therapeutically relevant dibenzo[b,d]azepine framework. A general approach could involve the quaternization of related tetrahydroisoquinolines followed by a base-induced rsc.orgresearchgate.net-sigmatropic rearrangement of the resulting nitrile-stabilized ammonium (B1175870) ylides to achieve a nine-membered dibenzo[c,f]azonine ring, which represents a higher-order ring expansion. nih.gov
Table 1: Selected Methods for Dibenzo[b,d]azepine Synthesis
| Starting Material Type | Reaction Type | Key Features | Reference |
| Tetrahydroisoquinolines | Domino Ring Expansion | Catalyst-free, uses air as oxidant | rsc.org |
| 2′-Vinyl-biaryl-2-imines | Asymmetric Cyclization | Copper-catalyzed, high enantioselectivity | nih.gov |
| Isatin | Two-Carbon Ring Expansion | Convenient construction of dibenzo[b,d]azepin-6-one | rsc.org |
| Tetrahydroisoquinolines | Sigmatropic Rearrangement | Forms nine-membered dibenzo[c,f]azonines | nih.gov |
The reaction of isoindolin-1-imine derivatives can lead to the formation of fused heterocyclic systems such as imidazolidin-4-ones and imidazo[2,1-a]isoindoles. These scaffolds are of significant interest in medicinal chemistry. For instance, imidazolidin-4-one (B167674) derivatives of the antimalarial drug primaquine (B1584692) have been synthesized and shown to be stable, suggesting they may act as active agents themselves. researchgate.netresearchgate.net
A common route to the 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione skeleton involves the condensation of 2-formylbenzoic acid with α-amino amides. rsc.orgresearchgate.net This reaction proceeds with high stereoselectivity, producing the fused dione (B5365651) products in good to excellent yields. rsc.orgresearchgate.net The synthesis of closely related 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones has been achieved through the cyclization of ureido nitriles, which are formed from the reaction of methylamino nitriles with 4-nitrophenylisocyanate. researchgate.net These reactions demonstrate the utility of the isoindoline and related precursors in building complex, fused heterocyclic systems containing the imidazolidinone core.
Table 2: Synthesis of Imidazo[2,1-a]isoindole and Imidazolidinone Derivatives
| Product Scaffold | Precursors | Reaction Type | Key Features | Reference(s) |
| 1H-Imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione | 2-Formylbenzoic acid, α-amino amides | Intermolecular Condensation | High stereoselectivity (de 88–99%) | rsc.orgresearchgate.net |
| 4-Imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one | Methylamino nitriles, 4-nitrophenylisocyanate | Cyclization of ureido nitriles | Forms stable E,Z-isomers | researchgate.net |
| Imidazolidin-4-one derivatives of Primaquine | N-acylprimaquine, Carbonyl compound | Condensation | Potential double prodrugs of primaquine | researchgate.net |
Pyrrole (B145914) and pyridine (B92270) rings are fundamental building blocks in a vast number of pharmaceuticals and functional materials. nih.govnih.govresearchgate.net The derivatization of this compound can be envisioned to produce novel pyrrole and pyridine-containing structures. A particularly relevant transformation is the synthesis of pyrrolo[2,1-a]isoindole frameworks, which fuses the pyrrole ring directly onto the isoindole core. researchgate.net This can be achieved through strategies like intramolecular Diels-Alder reactions, demonstrating a powerful method for creating complex, polycyclic architectures from functionalized pyrrole derivatives. researchgate.net
General synthetic methods for pyrroles include the reaction of chalcone (B49325) intermediates with reagents like p-tosylmethyl isocyanide (TosMIC). nih.gov For pyridines, a multitude of synthetic strategies exist, such as the Hantzsch pyridine synthesis, nih.gov cycloaddition reactions, researchgate.net and various multicomponent reactions, often employing green chemistry principles. nih.gov For example, a one-pot, three-component condensation of an aldehyde, a β-keto ester, and an amine can efficiently produce polysubstituted pyridines. nih.gov These established synthetic routes for pyrroles and pyridines could be adapted to utilize this compound or its derivatives as starting materials, opening pathways to new and complex heterocyclic compounds.
Functionalization and Modification of the Nitrophenyl Moiety
The 4-nitrophenyl group on the isoindolin-1-imine nitrogen is not merely a passive substituent; it actively influences the molecule's reactivity and provides a handle for further chemical modification. The nitro group is a strong electron-withdrawing group, which can impact the electronic properties of the entire imine system.
In some heterocyclic syntheses, the p-nitro group is carried through the reaction sequence unchanged, resulting in a final product that retains the 4-nitrophenyl substituent. nih.gov However, the nitro group itself is a versatile functional group, most commonly susceptible to reduction to an amino group. This transformation opens up a vast potential for subsequent derivatization. The resulting aniline (B41778) derivative can undergo a wide range of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.
The chemical properties and reactivity of such modified compounds would be significantly different from the parent nitrophenyl derivative, allowing for the fine-tuning of molecular properties for specific applications. nih.gov
Catalytic Reactions Utilizing Isoindolin-1-imine and Related Imine Intermediates
The imine functionality is a key feature in various catalytic systems, often as part of a ligand scaffold that coordinates to a metal center. While catalyst-free methods for the synthesis of isoindolin-1-imine derivatives exist, researchgate.netumich.edu the imine group itself can play a crucial role in catalysis.
Iron complexes bearing amine(imine)diphosphine ligands have been developed as highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. nih.gov This demonstrates that the imine nitrogen can be part of a pincer-type ligand that activates a metal for catalysis. Similarly, copper-catalyzed asymmetric cyclizations have been developed using imine-containing substrates. nih.gov
The this compound molecule possesses the necessary structural features—specifically, the imine nitrogen and the aromatic system—to act as a ligand for a transition metal. Coordination could occur through the imine nitrogen, potentially in concert with other atoms, to form a chelate complex. Such complexes could then be investigated for catalytic activity in a variety of organic transformations, including hydrogenations, cross-coupling reactions, and oxidations. The electronic properties of the catalyst could be tuned by modifying the substituents on either the isoindoline or the phenyl ring, providing a modular approach to catalyst design.
Advanced Research Directions and Future Perspectives in 2 4 Nitrophenyl Isoindolin 1 Imine Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of isoindolin-1-imine derivatives has traditionally involved multi-step procedures that can be inefficient and generate significant waste. umich.edu The current research focus is on developing one-pot, multicomponent reactions that are more environmentally friendly and align with the principles of green chemistry. clockss.orgresearchgate.net
Recent advancements include catalyst-free, one-pot methods for the synthesis of isoindolin-1-imine derivatives. researchgate.net These reactions often proceed via a cascade of three-component condensations in aqueous media at room temperature, offering excellent yields and easy purification. researchgate.net For instance, the reaction of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound can produce the desired isoindolin-1-imine derivatives in high yields (90–98%). researchgate.net Another sustainable approach involves the indium-mediated reductive heterocyclization of nitroarenes and o-phthalaldehyde (B127526), providing a concise, one-pot synthesis of substituted isoindolin-1-one (B1195906) derivatives. clockss.org This method is notable for its use of nitro compounds as the nitrogen source, expanding the toolkit for green synthesis. clockss.org
Furthermore, ultrasonic-assisted synthesis has been shown to be a highly efficient method for preparing isoindolin-1-one derivatives, offering short reaction times and high yields. nih.gov The development of these innovative and sustainable methodologies is crucial for the future of 2-(4-Nitrophenyl)isoindolin-1-imine chemistry, enabling more efficient and environmentally benign production.
Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and control. Real-time reaction monitoring using advanced spectroscopic techniques provides invaluable insights into the formation of intermediates and products. magritek.comsemanticscholar.org
For the synthesis of imines, including this compound, several in-line spectroscopic methods are being explored. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly benchtop NMR, has proven to be a powerful tool for online reaction monitoring. magritek.comresearchgate.net It allows for the continuous tracking of reactant consumption and product formation, as demonstrated in the synthesis of diimines from phenylenediamine and isobutyraldehyde. magritek.com The use of single-scan 2D NMR under flow conditions further enhances the capability to monitor complex reaction mixtures in real-time. rsc.org
Raman spectroscopy is another effective technique for monitoring imine synthesis. semanticscholar.orgresearchgate.net By tracking the intensity of characteristic vibrational modes, such as the C=O stretch of a ketone starting material, the reaction rate can be determined. semanticscholar.org This method has been successfully applied to study the kinetics of imine formation in solution. semanticscholar.org The integration of these advanced spectroscopic probes into the study of this compound synthesis will enable a deeper understanding of the reaction dynamics, leading to improved synthetic protocols.
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Studies
The relationship between the molecular structure of a compound and its chemical reactivity is a cornerstone of organic chemistry. For this compound and its analogs, a detailed understanding of this relationship is essential for predicting their behavior and designing new derivatives with desired properties. nih.gov
Integrated experimental and computational studies are powerful approaches to elucidate these structure-reactivity relationships. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can reveal the binding mechanisms of isoindolin-1-one derivatives with biological targets at a molecular level. nih.gov For example, computational studies on isoindolin-1-one based inhibitors have provided insights into their interaction with enzymes like PI3Kγ. nih.gov
Experimental studies, such as the determination of pKa values and the study of E,Z-isomerism using NMR spectroscopy, provide crucial data on the electronic and steric effects of substituents on the imine functionality. researchgate.net For instance, the pKa values of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones have been determined spectrophotometrically, revealing the influence of the nitrophenyl group on the basicity of the imine. researchgate.net By combining these experimental findings with computational models, a comprehensive picture of the structure-reactivity landscape of this compound can be constructed, guiding the rational design of new molecules. nih.gov
Design and Synthesis of Novel Functional Materials Based on the Isoindolin-1-imine Scaffold
The unique structural and electronic properties of the isoindolin-1-imine core make it an attractive building block for the design and synthesis of novel functional materials. nih.govnih.govresearchgate.net The inherent versatility of this scaffold allows for the incorporation of various functional groups, leading to materials with tailored properties for a range of applications.
The isoindolinone framework, a close relative of the isoindolin-1-imine, is found in various synthetic dyes and fluorescent probes. researchgate.net This suggests that this compound derivatives could also exhibit interesting photophysical properties, making them candidates for optoelectronic materials. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic and optical properties of the molecule.
Furthermore, the isoindoline (B1297411) core is present in several clinically used drugs, highlighting its potential in medicinal chemistry and drug design. mdpi.com By systematically modifying the substituents on the isoindolin-1-imine scaffold, it is possible to develop new materials with specific biological activities. nih.govresearchgate.net The development of multicomponent reactions and other efficient synthetic strategies will facilitate the creation of libraries of these compounds for high-throughput screening and the discovery of new functional materials. umich.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
